REACTION_CXSMILES
|
I[C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:3]=1.O.C[N:21]([CH:23]=[O:24])C>CCOC(C)=O.[C-]#N.[C-]#N.[Zn+2].C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[C:23]([C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[N:3]=1)(=[O:24])[NH2:21] |f:4.5.6,7.8.9.10,11.12.13.14.15|
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Name
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|
Quantity
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3.76 g
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Type
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reactant
|
Smiles
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IC1=NN(C2=CN=CC=C21)CC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
4 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
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30 mL
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Zn(CN)2
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Quantity
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1.35 g
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Type
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catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
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Name
|
|
Quantity
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855 mg
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Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
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959 mg
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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solvent
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Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
|
100 °C
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Type
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CUSTOM
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Details
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was stirred at 100° C. for 16 h under argon
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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was successively washed with water, sat. aq. NaHCO3 (2×) and brine
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Type
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CUSTOM
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Details
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dried (Phase separator)
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Type
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CONCENTRATION
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Details
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concentrated under vacuum
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Type
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CUSTOM
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Details
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The residual oil was purified by flash column chromatography on silica gel (EtOAc/c-hexane 1:1
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Type
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CUSTOM
|
Details
|
3.10 min
|
Duration
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3.1 min
|
Type
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WASH
|
Details
|
Further elution of the column
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Type
|
CUSTOM
|
Details
|
with CH2Cl2/MeOH 8:2 and subsequent purification by preparative HPLC (Macherey-Nagel Nucleosil 100-10 C18, 5 μm, 40×250 mm, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA)
|
Duration
|
2 min
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(N)(=O)C1=NN(C2=CN=CC=C21)CC(=O)OC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |